Naloxone D5
Übersicht
Beschreibung
Naloxone D5 is a deuterium-labeled version of Naloxone . Naloxone is a potent opioid receptor antagonist .
Molecular Structure Analysis
The molecular weight of Naloxone D5 is 332.41 . Its molecular formula is C19H16D5NO4 . The SMILES representation isOC1=C(O2)C(C@C(CC3)=O)(CCN4C([2H])([2H])/C([2H])=C([2H])/[2H])[C@]3(O)[C@H]4C5)=C5C=C1
.
Wissenschaftliche Forschungsanwendungen
Cardiovascular and Endocrine Effects : Naloxone does not significantly alter blood pressure, heart rate, respiratory rate, oral temperature, or plasma catecholamines in normotensive and hypertensive patients. It does, however, produce a dose-dependent increase in plasma cortisol, indicating that endogenous opioids may have a tonic inhibitory effect on cortisol release. This effect seems more pronounced in hypertensives compared to normotensives (Fuenmayor & Cubeddu, 1986).
Interaction with Antihypertensive Medication : Naloxone does not antagonize the antihypertensive effects of clonidine in essential hypertension, suggesting that the hypotensive and bradycardiac effects of clonidine are not mediated by naloxone-sensitive opioid receptors (Rogers & Cubeddu, 1983).
Opioid Overdose Countermeasures : Naloxone is the primary medication available to prevent and treat opioid overdose. Emerging approaches for treating opioid overdose include intranasal nalmefene, methocinnamox, covalent naloxone nanoparticles, and antibody-based strategies (France et al., 2020).
Behavioral Effects on Animals : Naloxone antagonizes behavioral effects of d-amphetamine in mice and rats, suggesting it may influence dopaminergic activity (Dettmar, Cowan, & Walter, 1978).
Use in Opioid Addiction Treatment : Naloxone is used in opioid overdose-induced respiratory depression, rapid detoxification, and in combination with buprenorphine for maintenance therapy. Risks include the induction of acute withdrawal syndrome and potential premature wearing off of its effects in treating opioid-induced respiratory depression (van Dorp, Yassen, & Dahan, 2007).
Role in Retinal Lesions : Naloxone ameliorates retinal lesions in a murine model of age-related macular degeneration, potentially through modulation of microglia and reduction of proinflammatory molecules (Shen et al., 2011).
DNA Synthesis in the Developing Brain : Naloxone has been found to affect DNA synthesis in various parts of the brain in developing rats, suggesting a potential role in cerebral development (Vértes et al., 1982).
Effectiveness in Opioid Overdose Reversal : Naloxone has shown effectiveness in reversing opioid overdose with no associated increase in mortality, even when patients refuse transport after reversal (Wampler et al., 2011).
Use in Traumatic Shock : Naloxone may improve blood pressure and survival in animal models of traumatic shock, spinal cord trauma, and head injury. Its high doses suggest a potential action on naloxone-insensitive opiate receptors, such as the κ-receptor (Mcintosh & Faden, 1986).
Community Programming and Clinical Practice : Naloxone's role in overdose education and distribution programs suggests that bystanders can be trained to prevent overdoses and administer naloxone, which is emerging as a clinical practice to enhance opioid safety (Mueller et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-(1,1,2,3,3-pentadeuterioprop-2-enyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,14,17,21,23H,1,5-10H2/t14-,17+,18+,19-/m1/s1/i1D2,2D,8D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHSEJADLWPNLE-HEEDNVRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])N1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301344747 | |
Record name | Naloxone-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301344747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naloxone D5 | |
CAS RN |
1261079-38-2 | |
Record name | Naloxone-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301344747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.